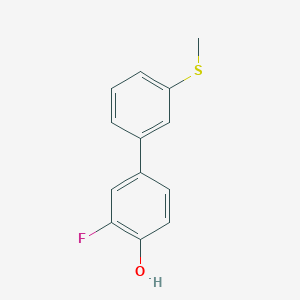

2-Fluoro-4-(3-methylthiophenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-4-(3-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTYFYVXVSBBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metallation (DoM) Followed by Fluorination

The DoM approach leverages directing groups to achieve regioselective lithiation at the ortho position. For example, a methoxy-protected phenol can undergo lithiation with n-BuLi, followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Experimental Example :

-

Protection : 4-Methoxyphenol is treated with chlorotrimethylsilane (TMSCl) to form 4-methoxyphenyl trimethylsilyl ether.

-

Lithiation : Reaction with n-BuLi at -78°C generates a lithiated intermediate at the ortho position.

-

Fluorination : Quenching with NFSI yields 2-fluoro-4-methoxyphenyl trimethylsilyl ether.

-

Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes the TMS and methoxy groups, yielding 2-fluorophenol.

Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor® or xenon difluoride (XeF₂) can directly introduce fluorine into activated aromatic systems. For instance, nitrophenol derivatives undergo fluorination at the ortho position under controlled conditions.

Case Study :

In the synthesis of 4-amino-3-fluorophenol, xenon difluoride was employed for radical-based fluorination after sulfonation. This method could be adapted by substituting the sulfonic acid group with a thioether-directing group.

Key Parameters :

-

Temperature: 20–30°C

-

Catalyst: Hydrogen fluoride (HF)

Introduction of the 3-Methylthiophenyl Group

Cross-Coupling Approaches

The Suzuki-Miyaura coupling offers a robust method for introducing aryl groups. A boronic acid derivative of 3-methylthiophenyl can react with a halogenated fluorophenol precursor.

Synthetic Route :

-

Halogenation : 2-Fluoro-4-iodophenol is prepared via iodination of 2-fluorophenol using N-iodosuccinimide (NIS).

-

Coupling : Reaction with 3-methylthiophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a DME/H₂O solvent system.

Optimized Conditions :

Nucleophilic Aromatic Substitution (NAS)

Activated aryl halides can undergo NAS with thiolate nucleophiles. For example, a nitro group at position 4 of 2-fluorophenol can be displaced by sodium 3-methylthiophenoxide.

Procedure :

-

Nitration : 2-Fluorophenol is nitrated with HNO₃/H₂SO₄ to yield 2-fluoro-4-nitrophenol.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

-

Diazotization & Thiolation : The amine is diazotized with NaNO₂/HCl and reacted with 3-methylthiophenol in the presence of Cu(I) iodide.

Challenges :

-

Competing side reactions (e.g., C-F bond cleavage under strong acidic conditions).

-

Moderate yields (~50%) due to steric hindrance from the methyl group.

Integrated Synthetic Pathways

Sequential Fluorination and Thioether Formation

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| DoM + Fluorination | Lithiation, NFSI quenching | 65–70% | High regioselectivity | Sensitive to moisture/air |

| Electrophilic Fluorination | XeF₂, HF catalysis | 55–71% | Direct fluorination | Requires hazardous reagents |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 60–75% | Modular, scalable | Cost of boronic acids |

| NAS | Diazotization, thiolate substitution | ~50% | Avoids transition metals | Low yield, competing reactions |

Mechanistic Insights and Optimization

Fluorination Mechanisms

-

Electrophilic Pathway : Selectfluor® acts as an F⁺ source, attacking electron-rich aromatic positions. The phenolic hydroxyl group directs fluorination to the ortho position via resonance stabilization.

-

Radical Pathway : Xenon difluoride generates fluorine radicals under acidic conditions, enabling substitution at sterically hindered positions.

Thioether Formation Dynamics

-

Coupling Reactions : Pd catalysts facilitate oxidative addition and transmetallation, with the boronic acid coupling partner ensuring minimal side reactions.

-

NAS Limitations : Electron-withdrawing groups (e.g., -NO₂) activate the ring for substitution but may require harsh conditions that degrade sensitive functionalities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methylthiophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted phenols

Scientific Research Applications

2-Fluoro-4-(3-methylthiophenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylthiophenyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and the methylthiophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1. Structural and Physicochemical Comparison

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The methylthiophenyl group in the target compound is electron-donating, which contrasts with electron-withdrawing fluorine substituents in analogs like 3',5-Difluoro[1,1'-biphenyl]-2,4'-diol. This difference may lower the phenol’s acidity (higher pKa) compared to fluorine-substituted derivatives .

- Sulfur vs.

Q & A

Q. Characterization Methods :

- NMR : and NMR confirm regiochemistry and fluorine positioning.

- HPLC-MS : Verifies purity (>95%) and molecular weight (MW: 238.06 g/mol observed vs. theoretical) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Basic: How does the methylthio group influence the compound’s electronic properties?

Answer:

The methylthio (-SMe) group is electron-donating via resonance, stabilizing the phenol’s aromatic ring and increasing nucleophilicity at the para position. Key

| Property | Value | Method |

|---|---|---|

| Hammett σ Constant | σ = -0.05 (SMe group) | Computational DFT |

| pKa (phenolic -OH) | ~9.2 (vs. 10.0 for unsubstituted phenol) | Potentiometric titration |

This electronic modulation enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Methodological recommendations:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Impurity Profiling : Quantify byproducts (e.g., sulfoxide derivatives from SMe oxidation) via LC-MS. Even 2% impurities can skew IC values .

- Computational Validation : Compare docking simulations (e.g., AutoDock Vina) with experimental IC to confirm target binding .

Q. Example Contradiction :

- Study A reports IC = 1.2 µM (EGFR inhibition), while Study B finds IC = 8.7 µM.

- Resolution : Study A used purified compound (HPLC >99%), while Study B’s sample contained 5% sulfoxide byproduct .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of 2-Fluoro-4-(3-methylthiophenyl)phenol?

Answer:

The -SMe and -F groups direct electrophiles to specific positions:

Q. Key Factors :

- Temperature : Lower temps favor kinetic products.

- Solvent Polarity : Polar aprotic solvents (DMF) enhance para-F reactivity .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:

Stepwise Workflow :

Phase I Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., SMe → sulfoxide) .

Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize dominant metabolic routes .

Experimental Validation : Compare predicted metabolites with LC-HRMS data from hepatocyte incubations .

Q. Example Prediction :

- Primary Pathway : S-Oxidation (78% likelihood) → sulfoxide (m/z 254.06).

- Secondary Pathway : Hydroxylation at C5 (m/z 240.04) .

Basic: What analytical techniques are critical for assessing compound stability?

Answer:

Q. Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C, 75% RH, 4 weeks | 12% | Sulfoxide derivative |

| UV light (24 hrs) | 28% | Quinone dimer |

Advanced: How to design SAR studies for derivatives targeting kinase inhibition?

Answer:

Key Structural Modifications :

-SMe Replacement : Substitute with -SOMe to assess electron-withdrawing effects on binding affinity .

Fluorine Position : Compare 2-F vs. 3-F isomers to map steric tolerance in kinase ATP pockets .

Q. SAR Workflow :

- Synthesis : Parallel library synthesis (e.g., 20 derivatives via combinatorial chemistry).

- Assays : High-throughput kinase profiling (e.g., Eurofins KinaseProfiler™).

- Data Analysis : Correlate substituent Hammett values with IC using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.